[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
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Overview
Description
[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate, also known as Mitomycin C, is a potent anticancer and antibiotic agent. It is derived from the bacterium Streptomyces caespitosus and other related species. Mitomycin C is known for its ability to crosslink DNA, thereby inhibiting DNA synthesis and nuclear division, which leads to apoptosis (programmed cell death) in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitomycin C is primarily obtained through fermentation of Streptomyces caespitosus. The fermentation broth is extracted with organic solvents, followed by purification steps such as crystallization and chromatography to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of Mitomycin C involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of Mitomycin C. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Mitomycin C undergoes several types of chemical reactions, including:
Reduction: Mitomycin C can be reduced to form reactive intermediates that can alkylate DNA.
Oxidation: It can also undergo oxidation reactions, although these are less common.
Substitution: Mitomycin C can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and other mild reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although these reactions are less frequently employed.
Substitution: Nucleophiles such as amines and thiols can react with Mitomycin C under mild conditions.
Major Products Formed
The major products formed from these reactions include DNA adducts and crosslinked DNA strands, which are crucial for its anticancer activity .
Scientific Research Applications
Mitomycin C has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA crosslinking and repair mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Widely used in chemotherapy for treating various cancers, including gastric, pancreatic, and bladder cancers.
Industry: Utilized in the production of research reagents and as a standard in analytical chemistry.
Mechanism of Action
Mitomycin C exerts its effects by crosslinking DNA, which inhibits DNA synthesis and nuclear division. This leads to the activation of apoptotic pathways, resulting in cell death. The molecular targets include DNA itself, and the pathways involved are primarily those related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
Mitomycin A: Similar structure but with different substituents, leading to variations in activity and potency.
7-Hydroxy Mitomycin: Another derivative with modifications that affect its biological activity.
Uniqueness
Mitomycin C is unique due to its potent DNA crosslinking ability, which makes it highly effective as an anticancer agent. Its ability to induce apoptosis through DNA damage is a key feature that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H20N4O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9?,15?,17-,21?/m1/s1 |
InChI Key |
RLPARBOQTNGFMR-CXJMUXJASA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Synonyms |
1a-acetylmitomycin C |
Origin of Product |
United States |
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